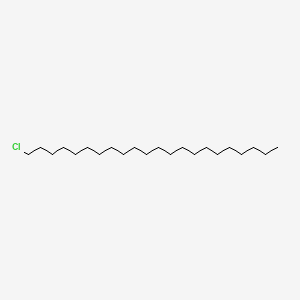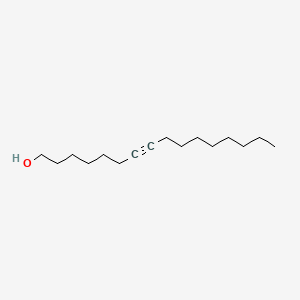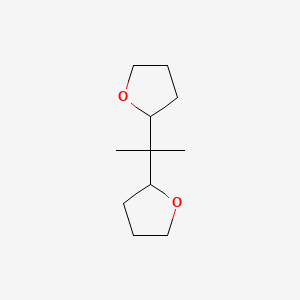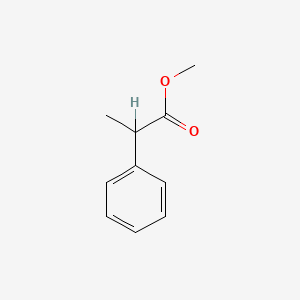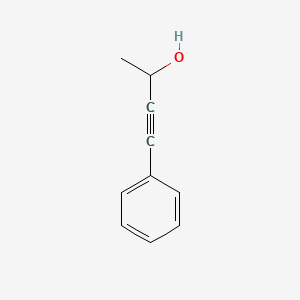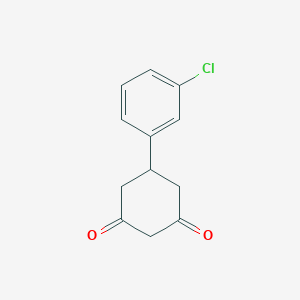
2-甲基-4-辛酮
描述
2-Methyl-4-octanone is a building block ketone used for proteomics research and as pharmaceutical intermediates . It has the molecular formula C9H18O and a molecular weight of 142.2386 .
Molecular Structure Analysis
The molecular structure of 2-Methyl-4-octanone consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .
Physical And Chemical Properties Analysis
2-Methyl-4-octanone is a colorless clear liquid . It has a density of 0.8±0.1 g/cm3, a boiling point of 180.0±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.3 mmHg at 25°C .
科学研究应用
Proteomics Research
2-Methyl-4-octanone: is utilized as a building block ketone in proteomics research . Proteomics, the large-scale study of proteins, is crucial for understanding cellular processes. The compound’s role in this field involves the preparation of samples or the synthesis of peptides and proteins for analytical purposes.
Pharmaceutical Intermediates
The compound serves as an intermediate in the synthesis of various pharmaceuticals . Its chemical properties allow it to be incorporated into different stages of drug development, including the creation of active pharmaceutical ingredients (APIs).
Analytical Chemistry
This compound may be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods, especially in gas chromatography or mass spectrometry, due to its well-defined physical and chemical properties .
安全和危害
属性
IUPAC Name |
2-methyloctan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-4-5-6-9(10)7-8(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSKJDZASFIJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074308 | |
| Record name | 2-Methyl-4-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-octanone | |
CAS RN |
7492-38-8 | |
| Record name | 4-Octanone, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007492388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-4-octanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Methyl-4-octanone interact with agave weevils and what are the downstream effects?
A1: 2-Methyl-4-octanone is a volatile compound that acts as an aggregation pheromone for agave weevils. [, , , ] It is released by male weevils and attracts both males and females, facilitating mating and aggregation on host plants. [] This attraction is mediated through the weevils' olfactory system, where specialized receptors on their antennae detect and bind to the pheromone molecules. [] This binding triggers a neural response that ultimately leads to behavioral changes, prompting the weevils to move towards the source of the pheromone. [, ]
Q2: Are there any alternative attractants to 2-Methyl-4-octanone for monitoring agave weevil populations?
A3: Research has explored the use of fermented agave tissue as a potential attractant for agave weevils in conjunction with 2-Methyl-4-octanone. [] It was found that traps baited with both the pheromone and fermented agave tissue captured significantly more weevils compared to other combinations. [] This suggests that volatile compounds released during agave fermentation might act synergistically with the pheromone to enhance attraction.
Q3: How does the genetic diversity of agave weevil populations affect their response to 2-Methyl-4-octanone?
A4: Studies have indicated that genetic variations, particularly in the mitochondrial DNA (mtDNA) of agave weevils, could be linked to differences in their responses to 2-Methyl-4-octanone. [] This suggests that populations with distinct genetic backgrounds, possibly due to geographical isolation or adaptation to different host plants, might exhibit varied sensitivities or preferences for the pheromone. This finding has implications for developing targeted pest management strategies based on regional variations in weevil populations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

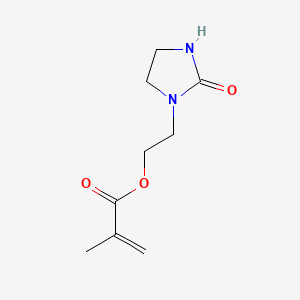
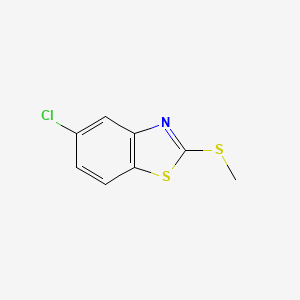
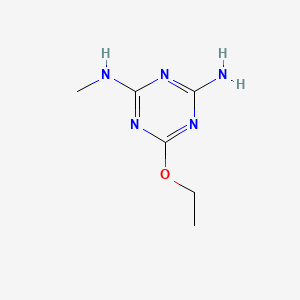

![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)
